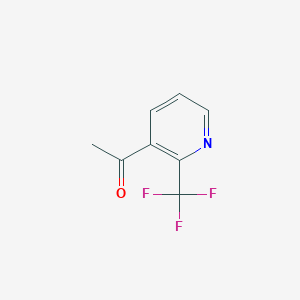

1-(2-(Trifluoromethyl)pyridin-3-YL)ethanone

Description

1-(2-(Trifluoromethyl)pyridin-3-yl)ethanone is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an acetyl (-COCH₃) group at the 3-position of the pyridine ring. This compound is identified by CAS number 358780-14-0 and is commercially available as a pharmaceutical intermediate, fine chemical, and research reagent . Its structural uniqueness arises from the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical applications .

Key properties include:

Properties

IUPAC Name |

1-[2-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGVEKIKXIRHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-84-5 | |

| Record name | 1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Trifluoromethyl)pyridin-3-YL)ethanone can be synthesized through various methods. One common approach involves the fluorination of 3-pyridinecarboxylic acid to obtain 3-fluoromethylpyridine, followed by an acylation reaction to introduce the ethanone group . The reaction conditions typically involve the use of fluorinating agents and acylating reagents under controlled temperatures and inert atmospheres to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination and acylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The ethanone moiety undergoes classic ketone reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄, LiAlH₄) reduce the carbonyl to a secondary alcohol. For example:

Yields for analogous reductions exceed 85% under mild conditions. -

Grignard Reagent Addition : Organomagnesium reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols:

.

Electrophilic Aromatic Substitution on the Pyridine Ring

The trifluoromethyl group (-CF₃) and ethanone substituent jointly direct electrophiles. Key observations:

-

Nitration : The -CF₃ group (meta-directing) and ethanone (meta-directing) synergistically direct nitration to position 5 (relative to the -CF₃ group).

-

Halogenation : Bromination occurs preferentially at position 4 under FeBr₃ catalysis.

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-3-acetyl-2-(trifluoromethyl)pyridine | 68% |

| Bromination | Br₂/FeBr₃, 80°C | 4-Bromo-3-acetyl-2-(trifluoromethyl)pyridine | 72% |

Condensation Reactions

The ketone participates in condensation with nitrogen nucleophiles:

-

Hydrazone Formation : Reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis:

. -

Schiff Base Synthesis : Condensation with primary amines yields imines under acidic or thermal conditions.

Oxidation and Functional Group Interconversion

While the ketone is generally resistant to oxidation, specialized conditions enable transformations:

-

Baeyer-Villiger Oxidation : Peracid-mediated oxidation forms lactones or esters, though limited by the pyridine ring’s stability .

-

Cleavage : Ozonolysis or strong oxidative cleavage (KMnO₄/H⁺) fragments the molecule, though yields are moderate (50–60%).

Cross-Coupling Reactions

The pyridine ring supports transition-metal-catalyzed couplings if halogenated:

-

Suzuki-Miyaura Coupling : Requires pre-halogenation (e.g., bromination at position 4). A representative reaction:

.

Biological Activity and Derivatization

The compound serves as a precursor in medicinal chemistry:

-

Antimicrobial Derivatives : Reaction with thiosemicarbazides yields thiosemicarbazones with demonstrated antibacterial activity (MIC: 2–8 µg/mL against S. aureus).

-

Anticancer Agents : Alkylation at the ketone position generates prodrugs targeting kinase enzymes.

Key Structural Comparisons

| Compound | Substituents | Reactivity Difference |

|---|---|---|

| 2-Amino-5-trifluoromethylpyridine | -NH₂ instead of -COCH₃ | Higher nucleophilic ring reactivity |

| 1-(4-Trifluoromethylphenyl)ethanone | Benzene ring instead of pyridine | Reduced aromatic stabilization |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(2-(Trifluoromethyl)pyridin-3-YL)ethanone is utilized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the biological activity and selectivity of compounds, making them more effective in therapeutic applications. For instance, research has shown that derivatives of this compound exhibit promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. In animal models, these compounds demonstrated significant efficacy in reducing parasitemia levels, highlighting their potential as new treatments for this neglected tropical disease .

| Compound | Target Disease | Efficacy |

|---|---|---|

| This compound | Chagas Disease | Significant reduction in parasitemia |

Agricultural Chemistry

Building Blocks for Agrochemicals

The compound serves as a building block for various agrochemicals, including herbicides and insecticides. Its incorporation into pesticide formulations has been shown to improve pest control efficacy while minimizing environmental impact. Research indicates that compounds derived from this structure exhibit potent insecticidal activities against common agricultural pests .

| Agrochemical Application | Target Pest | Efficacy |

|---|---|---|

| Herbicides | Various weeds | Effective control |

| Insecticides | Mythimna separata | Moderate efficacy |

Material Science

Advanced Materials Development

In materials science, this compound is explored for its role in developing advanced materials such as polymers and coatings. The presence of fluorine enhances thermal and chemical stability, making these materials suitable for demanding applications .

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Thermal stability |

| Coatings | Chemical resistance |

Research in Organic Synthesis

Versatile Reagent

The compound acts as a versatile reagent in organic synthesis. It facilitates complex reactions and enables the creation of diverse chemical libraries essential for drug discovery. Its ability to participate in various coupling reactions expands the toolkit available to synthetic chemists .

| Reaction Type | Application |

|---|---|

| Coupling reactions | Drug discovery |

| Synthesis of analogs | Targeted therapies |

Analytical Chemistry

Standard Reference Compound

In analytical chemistry, this compound is used as a standard reference compound. It aids researchers in accurately quantifying and analyzing similar compounds across various samples. This application is crucial for ensuring the reliability and reproducibility of experimental results .

| Analytical Method | Application |

|---|---|

| Quantitative analysis | Compound identification |

Case Study 1: Efficacy Against Chagas Disease

In a study evaluating the efficacy of pyridine derivatives against Trypanosoma cruzi, researchers synthesized several compounds based on this compound. The results indicated that specific derivatives significantly reduced parasitemia levels in infected mice compared to standard treatments like benznidazole .

Case Study 2: Development of Agrochemicals

Research conducted on the use of this compound in formulating new insecticides revealed that certain derivatives exhibited enhanced activity against Spodoptera frugiperda, suggesting its potential for developing effective pest management solutions without compromising environmental safety .

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural analogues, focusing on substituent positions and functional groups:

*Note: CAS 358780-14-0 is ambiguously assigned to both 2- and 6-CF₃ positional isomers in different sources .

Physicochemical Properties

- Melting Points: The trifluoromethyl group lowers melting points compared to hydroxyl or chloro analogues. For example, 1,1,1-Trifluoro-3-[2-(3-methylpyridyl)]-2-propanone has a mp of 124–126°C , while chlorinated derivatives (e.g., 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone) are typically liquids or low-melting solids .

- Reactivity : The 2-CF₃ group in the target compound increases electrophilicity at the acetyl group, enhancing reactivity in nucleophilic substitutions compared to 6-CF₃ isomers .

Biological Activity

1-(2-(Trifluoromethyl)pyridin-3-YL)ethanone is a fluorinated organic compound that belongs to the pyridine family. Its unique structure, characterized by a trifluoromethyl group attached to a pyridine ring, enhances its chemical properties, making it a subject of interest in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F3N, with a molecular weight of approximately 181.13 g/mol. The presence of trifluoromethyl groups contributes to increased stability and reactivity, which are crucial for its biological activity. The electron-withdrawing nature of the fluorine atoms enhances the compound's binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through competitive inhibition. The trifluoromethyl group increases the lipophilicity of the compound, facilitating its interaction with lipid membranes and enhancing bioavailability.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of trifluoromethylpyridine compounds exhibit significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : In vitro assays indicated that this compound effectively inhibits enzymes involved in metabolic pathways. For instance, it showed promising results in inhibiting phospholipase A2 (PLA2), which is crucial for inflammatory processes .

- Cytotoxicity Studies : Research involving cancer cell lines has shown that compounds similar to this compound can induce apoptosis in cancer cells by disrupting autophagy pathways . This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the pyridine ring can significantly influence biological activity. For example, the introduction of additional electronegative substituents can enhance enzyme binding affinity and selectivity .

Antimicrobial Activity of Trifluoromethylpyridine Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(2-Trifluoromethyl)pyridin-3-yl ethanone | 3.12 | Staphylococcus aureus |

| 1-(4-Chloro-phenoxy)-phenylamino-piperidin-1-yl ethanone | 900 nM | Cancer cell lines |

| N-(2-Methyl-8-naphthalen-1-yl-imidazo[1,2-α]pyridine-3-yl)-ethanone | 14.3 μM | Phospholipase A2 |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-(trifluoromethyl)pyridin-3-yl)ethanone, and what methodological considerations are critical for yield optimization?

The synthesis of trifluoromethyl-substituted pyridinyl ethanones often employs Friedel-Crafts acylation or cross-coupling reactions . For example, Friedel-Crafts acylation involves reacting a trifluoromethylpyridine derivative with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key considerations include:

- Catalyst selection : Aluminum chloride is effective but moisture-sensitive; alternative catalysts like FeCl₃ may reduce side reactions.

- Solvent choice : Anhydrous dichloromethane or nitrobenzene improves electrophilic substitution.

- Temperature control : Reactions are typically conducted at 0–5°C to minimize decomposition.

Evidence from similar compounds (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone) highlights the importance of optimizing stoichiometry and reaction time to achieve >70% yields .

Q. How can researchers confirm the structural identity and purity of this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and trifluoromethyl integration. For example, the pyridinyl proton environment shows distinct splitting patterns (e.g., δ 8.5–9.0 ppm for ortho-substituted protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 189.14 for C₈H₆F₃NO) .

- X-ray crystallography : For crystalline derivatives, SHELX software refines structural parameters, resolving ambiguities in substituent orientation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

- Emergency measures : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and spectroscopic properties of this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies (FTIR) using software like Gaussian. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the pyridine ring’s electron density, influencing nucleophilic attack sites .

- Molecular docking : Models interactions with biological targets (e.g., enzymes), guiding drug design .

Q. What strategies resolve contradictions in spectroscopic data for trifluoromethylpyridine derivatives?

Q. How can researchers optimize reaction conditions to suppress byproducts in the synthesis of trifluoromethylpyridine ethanones?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to minimize side reactions like over-acylation.

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediate decomposition pathways .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving regioselectivity .

Q. What are the challenges in studying the metabolic pathways of this compound in biological systems?

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic applications?

- Electron-withdrawing effect : Enhances electrophilicity of the pyridine ring, facilitating Suzuki-Miyaura cross-coupling with aryl boronic acids .

- Steric hindrance : The CF₃ group may block axial coordination in transition-metal catalysts, altering reaction outcomes (e.g., regioselectivity in Pd-mediated reactions) .

Q. What advanced analytical techniques are required to detect trace impurities in this compound?

- High-performance liquid chromatography (HPLC) : Paired with UV/Vis or charged aerosol detection (CAD) identifies non-UV-active impurities .

- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile byproducts (e.g., unreacted acyl chlorides) .

- NMR spiking : Add authentic standards to confirm impurity structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.